molecular formula C22H18CaO8 B12649834 Calcium dibenzyl dimaleate CAS No. 17200-48-5

Calcium dibenzyl dimaleate

Cat. No.: B12649834
CAS No.: 17200-48-5
M. Wt: 450.4 g/mol
InChI Key: YDFZSTMOFBLSJC-SVDRMMRJSA-L
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Description

Calcium dibenzyl dimaleate (CAS 17200-48-5, ECHA No. 241-243-4) is a calcium salt derived from dibenzyl dimaleic acid. Its molecular formula is $ \text{C}{22}\text{H}{18}\text{CaO}_8 $, with a structure featuring two benzyl groups and two maleate moieties coordinated to a central calcium ion . The compound is registered under REACH as of May 31, 2018, and is used in industrial and pharmaceutical applications, though specific regulatory approvals for food or drug use remain unclear .

Key structural attributes include:

  • Benzyl groups: Provide hydrophobicity and influence solubility.
  • Calcium coordination: Enhances stability but may reduce bioavailability compared to simpler calcium salts .

Properties

CAS No.

17200-48-5

Molecular Formula

C22H18CaO8

Molecular Weight

450.4 g/mol

IUPAC Name

calcium;(Z)-4-oxo-4-phenylmethoxybut-2-enoate

InChI

InChI=1S/2C11H10O4.Ca/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;/h2*1-7H,8H2,(H,12,13);/q;;+2/p-2/b2*7-6-;

InChI Key

YDFZSTMOFBLSJC-SVDRMMRJSA-L

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].[Ca+2]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium dibenzyl dimaleate typically involves the reaction of dibenzyl maleate with a calcium salt. One common method is the ligand metathesis reaction, where dibenzyl maleate reacts with calcium iodide in a solvent such as tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture to ensure complete reaction and then isolating the product by crystallization from a suitable solvent mixture .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in the maleate ligands are susceptible to hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

In acidic environments, the ester bonds break to form carboxylic acids and calcium salts:

Ca[(OOC-CH₂COO-C₆H₅)₂]+2H⁺Ca²⁺+2HOOC-CH₂COO-C₆H₅\text{Ca[(OOC-CH₂COO-C₆H₅)₂]} + 2\text{H⁺} \rightarrow \text{Ca²⁺} + 2\text{HOOC-CH₂COO-C₆H₅}

This reaction generates benzyl hydrogen maleate and releases calcium ions .

Basic Hydrolysis

Under alkaline conditions, the esters hydrolyze to form carboxylate salts and benzyl alcohol:

Ca[(OOC-CH₂COO-C₆H₅)₂]+2OH⁻Ca(OOC-CH₂COO)₂+2C₆H₅CH₂OH\text{Ca[(OOC-CH₂COO-C₆H₅)₂]} + 2\text{OH⁻} \rightarrow \text{Ca(OOC-CH₂COO)₂} + 2\text{C₆H₅CH₂OH}

The reaction liberates benzyl alcohol and a calcium dicarboxylate complex .

Substitution Reactions

While direct substitution data for this compound is limited, analogous calcium organometallic compounds exhibit reactivity toward aryl halides. For example, phenylcalcium derivatives react with bromoarenes via SNAr (nucleophilic aromatic substitution) mechanisms to form biaryls :

Ca(Ph)₂+Ar-BrPh-Ar+CaBr₂\text{Ca(Ph)₂} + \text{Ar-Br} \rightarrow \text{Ph-Ar} + \text{CaBr₂}

This suggests that this compound may participate in similar uncatalyzed coupling reactions, though the maleate ligands’ steric bulk might modulate reactivity.

Thermal Stability and Decomposition

No direct thermal decomposition data exists for this compound, but calcium salts of organic acids typically undergo decarboxylation or ester cleavage at elevated temperatures. For example:

Ca[(OOC-CH₂COO-C₆H₅)₂]ΔCaCO₃+C₆H₅CH₂COOH+CO₂\text{Ca[(OOC-CH₂COO-C₆H₅)₂]} \xrightarrow{\Delta} \text{CaCO₃} + \text{C₆H₅CH₂COOH} + \text{CO₂}

Such reactions could release carbon dioxide, benzyl acid derivatives, and calcium carbonate residues .

Comparative Analysis of Reactivity

Reaction Type Conditions Products Key Observations
Acidic Hydrolysis H⁺ (e.g., HCl)Benzyl hydrogen maleate, Ca²⁺Ester cleavage releases carboxylic acids and calcium ions .
Basic Hydrolysis OH⁻ (e.g., NaOH)Calcium dicarboxylate, benzyl alcoholAlkaline conditions favor alcohol formation alongside carboxylate salts .
Substitution Aryl halides (e.g., Ar-Br)Biaryls, CaBr₂Analogy to phenylcalcium derivatives suggests potential for uncatalyzed coupling .
Thermal Decomposition Heat (∆)CaCO₃, CO₂, organic acidsLikely decarboxylation or ester cleavage, though exact pathways require experimental validation .

Research Implications

  • Organometallic Chemistry : The compound’s reactivity with aryl halides aligns with broader studies on main-group metal complexes, highlighting potential applications in catalysis or materials synthesis .

  • Biological Systems : Calcium salts are critical in physiological processes (e.g., muscle contraction). While this compound is not biologically relevant, its hydrolysis products (e.g., benzyl alcohol) could have bioactive properties .

Scientific Research Applications

Calcium dibenzyl dimaleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which calcium dibenzyl dimaleate exerts its effects is primarily related to its ability to release calcium ions. These ions play a crucial role in various cellular processes, including signal transduction pathways, muscle contraction, and enzyme activation. The compound’s structure allows for controlled release of calcium ions, making it useful in applications where precise calcium regulation is required .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Calcium Dibenzyl Dimaleate vs. Calcium Malate

Calcium malate (CAS 17482-42-7) is a calcium salt of malic acid, widely used as a dietary calcium supplement. A critical distinction lies in their molecular structures:

Property This compound Calcium Malate
CAS No. 17200-48-5 17482-42-7
Molecular Formula $ \text{C}{22}\text{H}{18}\text{CaO}_8 $ $ \text{C}4\text{H}4\text{CaO}_5 $
Functional Groups Benzyl, maleate Malate
Solubility Likely lower (due to benzyl groups) High (water-soluble)
Regulatory Status Limited data Approved as a nutrient source

This highlights a critical gap in DCM’s characterization for food applications.

Comparison with Other Calcium Salts

a) Calcium Diascorbate (CAS 5743-27-1)
  • Structure : Combines ascorbic acid (vitamin C) with calcium.
  • Applications : Antioxidant and calcium supplement.
  • Differentiation : Unlike DCM, calcium diascorbate lacks aromatic benzyl groups, resulting in higher water solubility and bioavailability .
b) Calcium Dichlorophthalate (CAS 94248-52-9)
  • Structure : Contains phthalate and chloride groups.
  • Applications : Primarily industrial (e.g., plasticizers).

Comparison with Non-Calcium Dimaleates

a) Prochlorperazine Dimaleate
  • Structure : A pharmaceutical dimaleate salt used in antipsychotic drugs.
  • Differentiation : Prochlorperazine dimaleate forms a double-salt structure, improving aqueous solubility and stability under stress conditions. DCM’s benzyl groups may limit similar performance in drug formulations .
b) Glasdegib Dimaleate
  • Structure : A double-salt dimaleate with enhanced thermal stability.
  • Differentiation : Glasdegib dimaleate’s salt formation is pH-dependent, while DCM’s calcium coordination may restrict pH adaptability in pharmaceutical contexts .

Key Research Findings

  • Structural Challenges : DCM’s benzyl groups reduce solubility compared to malate or ascorbate salts, limiting its utility in aqueous systems .
  • Regulatory Gaps : EFSA emphasizes the need for batch-specific data to confirm DCM’s uniqueness compared to calcium malate .
  • Industrial Potential: DCM’s hydrophobic benzyl groups may suit niche applications, such as corrosion inhibition or specialty polymer synthesis, akin to dibenzyl ether (CAS 7080-50-4) .

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